molecular formula C17H19N3O3 B6514604 N-cyclopentyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892262-37-2

N-cyclopentyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514604
CAS No.: 892262-37-2
M. Wt: 313.35 g/mol
InChI Key: FPFNYYIAACFWLZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline derivatives family

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.

Biology: In biological research, N-cyclopentyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in understanding biological processes.

Medicine: Medically, this compound has shown potential as a therapeutic agent. It has been investigated for its anti-inflammatory, antiviral, and anticancer properties. Its mechanism of action involves interacting with cellular pathways to modulate disease progression.

Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical products. Its unique properties contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which N-cyclopentyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular pathways. By modulating these targets, the compound can influence various biological processes and potentially lead to therapeutic outcomes.

Comparison with Similar Compounds

  • Quinazoline derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

  • Cyclopentylamine derivatives: Compounds containing the cyclopentylamine moiety are known for their medicinal properties.

  • Prop-2-en-1-yl derivatives: These compounds are characterized by the presence of the prop-2-en-1-yl group, which influences their chemical reactivity and biological activity.

Uniqueness: N-cyclopentyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2,4-dioxo-3-prop-2-enyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-9-20-16(22)13-8-7-11(10-14(13)19-17(20)23)15(21)18-12-5-3-4-6-12/h2,7-8,10,12H,1,3-6,9H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFNYYIAACFWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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